2-Hydroxy-benzoyl bromide 2-Hydroxy-benzoyl bromide
Brand Name: Vulcanchem
CAS No.: 151093-36-6
VCID: VC21086333
InChI: InChI=1S/C7H5BrO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H
SMILES: C1=CC=C(C(=C1)C(=O)Br)O
Molecular Formula: C7H5BrO2
Molecular Weight: 201.02 g/mol

2-Hydroxy-benzoyl bromide

CAS No.: 151093-36-6

Cat. No.: VC21086333

Molecular Formula: C7H5BrO2

Molecular Weight: 201.02 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-benzoyl bromide - 151093-36-6

Specification

CAS No. 151093-36-6
Molecular Formula C7H5BrO2
Molecular Weight 201.02 g/mol
IUPAC Name 2-hydroxybenzoyl bromide
Standard InChI InChI=1S/C7H5BrO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H
Standard InChI Key OTKLFLJXQTVQEP-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)Br)O
Canonical SMILES C1=CC=C(C(=C1)C(=O)Br)O

Introduction

Structural Characteristics and Basic Properties

2-Hydroxy-benzoyl bromide belongs to the broader class of acyl halides, specifically benzoyl halides. Its structure features a phenyl ring with a hydroxyl group at position 2 (ortho) and a carbonyl group attached to a bromine atom.

Molecular Identity and Basic Information

The molecular formula of 2-hydroxy-benzoyl bromide is C₇H₅BrO₂, similar to the related compound 3-hydroxy-benzoyl bromide which has a molecular weight of approximately 201.017 g/mol . By analogy with benzoyl bromide (C₇H₅BrO), which has a molecular weight of 185.018 g/mol , we can determine that the addition of the hydroxyl group increases the molecular weight accordingly.

Physical Properties

Based on structural analogies with related compounds, 2-hydroxy-benzoyl bromide likely exists as a crystalline solid at room temperature. While specific data on this compound is limited in the provided search results, we can make reasonable inferences from similar compounds. Benzoyl bromide, the non-hydroxylated analog, has a heat of formation (ΔfH° gas) of -48.5 ± 6.3 kJ/mol . The addition of the hydroxyl group would modify these thermodynamic properties.

Structural Relationship to Salicylic Acid

2-Hydroxy-benzoyl bromide is structurally related to salicylic acid (2-hydroxybenzoic acid), which has the molecular formula C₇H₆O₃ and is a well-known compound with numerous applications . The primary structural difference is the replacement of the carboxylic acid's hydroxyl group with a bromine atom, converting the carboxylic acid functionality to an acyl bromide.

Synthesis Methods and Chemical Preparation

The synthesis of 2-hydroxy-benzoyl bromide can be approached through several potential routes, drawing parallels with the preparation of related compounds.

Alternative Synthesis Methods

By analogy with the synthesis methods for 2-hydroxybenzophenone mentioned in the search results, we can infer potential alternative routes:

  • The reaction of salicyloyl chloride (2-hydroxybenzoyl chloride) with a bromide source under appropriate conditions, potentially offering yields around 52% based on similar reactions .

  • A potential demethylation approach starting from o-methoxybenzoyl bromide, especially in the presence of ferric chloride at elevated temperatures (130–140°C), similar to the demethylation observed during certain Friedel-Crafts acylations .

Chemical Reactivity and Reaction Profile

2-Hydroxy-benzoyl bromide would be expected to display characteristic reactivity patterns of both acyl bromides and phenolic compounds.

General Reactivity of Acyl Bromides

As an acyl bromide, 2-hydroxy-benzoyl bromide would likely show high reactivity toward nucleophiles, including:

  • Hydrolysis reactions in the presence of water to form 2-hydroxybenzoic acid

  • Alcoholysis to form 2-hydroxybenzoate esters

  • Aminolysis to form 2-hydroxybenzamides

  • Participation in Friedel-Crafts acylation reactions

Impact of the Ortho-Hydroxyl Group

The presence of the hydroxyl group at the ortho position would likely influence the reactivity of the acyl bromide functionality through:

  • Potential intramolecular hydrogen bonding effects

  • Altered electronic distribution within the molecule

  • Possible participation of the hydroxyl group in reaction mechanisms through anchimeric assistance

Comparison with Related Benzoyl Halides

The reactivity of 2-hydroxy-benzoyl bromide would likely differ from that of benzoyl bromide due to the presence of the ortho-hydroxyl group. By comparison, benzoyl bromide is known to be a potent acylating agent with significant reactivity toward various nucleophiles .

Applications in Organic Synthesis

2-Hydroxy-benzoyl bromide has several potential applications in organic synthesis and research.

As an Acylating Agent

Like other acyl halides, 2-hydroxy-benzoyl bromide would serve as an effective acylating agent for introducing the 2-hydroxybenzoyl moiety into various molecules. This functionality is important in the synthesis of certain pharmaceuticals, natural products, and specialty chemicals.

In the Synthesis of Biological Active Compounds

The 2-hydroxybenzoyl group is present in various biologically active compounds. For example, salicylic acid derivatives have well-documented anti-inflammatory properties . 2-Hydroxy-benzoyl bromide could serve as a key intermediate in synthesizing such compounds.

Comparison with Related Compounds

Comparison with Salicylic Acid and Derivatives

While 2-hydroxy-benzoyl bromide shares the ortho-hydroxyphenyl structure with salicylic acid, its reactivity differs significantly. Salicylic acid (2-hydroxybenzoic acid) is a plant hormone with various biological functions and serves as a precursor to aspirin . Unlike the relatively stable carboxylic acid group in salicylic acid, the acyl bromide functionality in 2-hydroxy-benzoyl bromide confers much higher reactivity toward nucleophiles.

Comparison with 3-Hydroxy-benzoyl Bromide

3-Hydroxy-benzoyl bromide (CAS: 151093-37-7) is a positional isomer of 2-hydroxy-benzoyl bromide, with the hydroxyl group at the meta position rather than the ortho position . This structural difference would result in:

  • Different potential for intramolecular interactions

  • Altered reactivity patterns

  • Different physical properties, though both would share the molecular formula C₇H₅BrO₂ and similar molecular weights

Current Research and Future Directions

The field of acyl halide chemistry continues to evolve, with increasing emphasis on developing greener synthesis methods and exploring new applications.

Green Chemistry Approaches

Recent research has focused on more environmentally friendly approaches to synthesizing and utilizing acyl halides, including:

  • Aqueous-phase reactions with appropriate catalysts

  • Reduced use of toxic reagents and solvents

  • Development of catalytic methods that enhance selectivity and reduce waste

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